molecular formula C18H25N3O4S B2663993 2-(3-((2-amino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide CAS No. 894024-60-3

2-(3-((2-amino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

Cat. No.: B2663993
CAS No.: 894024-60-3
M. Wt: 379.48
InChI Key: UONCLLNKXKKSFO-UHFFFAOYSA-N
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Description

2-(3-((2-amino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a complex organic compound that features an indole core structure

Preparation Methods

The synthesis of 2-(3-((2-amino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide typically involves multiple stepsThe final step involves the acylation of the indole derivative with N,N-diisopropylacetamide under controlled conditions . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(3-((2-amino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-((2-amino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-((2-amino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Compared to other indole derivatives, 2-(3-((2-amino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

2-[3-(2-amino-2-oxoethyl)sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-12(2)21(13(3)4)18(23)10-20-9-16(26(24,25)11-17(19)22)14-7-5-6-8-15(14)20/h5-9,12-13H,10-11H2,1-4H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONCLLNKXKKSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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